4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

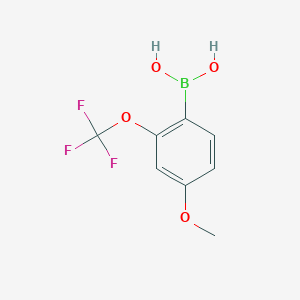

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethoxy group (-OCF₃) attached to a phenyl ring, which is further substituted with a boronic acid group (-B(OH)₂). This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 4-methoxy-2-(trifluoromethoxy)benzaldehyde, undergoes a boronation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is primarily used in cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

Miyaura Borylation: This reaction involves the direct borylation of aryl halides to form aryl boronic acids.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and palladium(0) complexes.

Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically used.

Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is often required to neutralize the acid by-products.

Major Products Formed: The major products of these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

The compound features a trifluoromethoxy group, which significantly influences its reactivity and interaction with biological targets. The presence of the methoxy group enhances its solubility in organic solvents, facilitating its use in various chemical reactions.

Organic Synthesis

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is utilized as a reactant in several synthetic pathways:

- Synthesis of Pyrazine Derivatives : It serves as a precursor for pyrazine derivatives that act as antagonists for corticotropin-releasing factor-1 receptors, which are implicated in stress-related disorders .

- C-H Functionalization of Quinones : The compound is involved in C-H activation strategies that enable the functionalization of quinones, broadening the scope of synthetic methodologies available to chemists .

- Phenyl-Purine Derivative Synthesis : It is also used in the synthesis of phenyl-purine-carbonitrile derivatives, which have shown potential as cathepsin S inhibitors—important targets in cancer therapy .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates often enhances their pharmacological properties. Research indicates that compounds derived from this compound exhibit improved potency and selectivity against specific biological targets.

Case Study: Corticotropin-Releasing Factor Antagonists

A study demonstrated that pyrazine derivatives synthesized from this boronic acid showed significant antagonistic activity at the corticotropin-releasing factor-1 receptor, indicating potential therapeutic applications in anxiety and depression management .

Material Science

The unique electronic properties imparted by the trifluoromethoxy group make this compound suitable for applications in material science, particularly in the development of organic electronic materials and sensors.

Example Application: Organic Light Emitting Diodes (OLEDs)

Research has suggested that boronic acids can be utilized to create conductive polymers for OLEDs. The incorporation of this compound into polymer matrices could enhance charge transport properties due to its electron-withdrawing characteristics .

Mécanisme D'action

The mechanism by which 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with the aryl or vinyl halide. This process results in the formation of biaryl compounds, which are essential intermediates in various synthetic pathways.

Molecular Targets and Pathways: The compound targets the palladium catalyst and the aryl or vinyl halide, facilitating the formation of new carbon-carbon bonds. The pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparaison Avec Des Composés Similaires

Phenylboronic acid

4-Methoxyphenylboronic acid

2-(Trifluoromethoxy)phenylboronic acid

4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Activité Biologique

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H10F3O4B

- CAS Number : 1391918-92-5

The presence of both methoxy and trifluoromethoxy groups contributes to its distinct chemical properties, influencing its interactions with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Exhibits potential in inhibiting tumor cell proliferation.

- Antimicrobial Properties : Shows promise against certain bacterial strains.

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanism of action of this compound is primarily through its interaction with molecular targets:

- Enzyme Interaction : It may inhibit enzymes involved in cancer cell growth, leading to cell cycle arrest.

- Binding Affinity : The trifluoromethoxy group enhances binding to diol-containing substrates, which is crucial for its activity against certain enzymes.

Table 1: Biological Activities of this compound

| Activity Type | Target/Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | U266 cells (G2/M phase arrest) | 6.74 | |

| Antimicrobial | Pseudomonas aeruginosa | 0.5 | |

| Enzyme Inhibition | Autotaxin | 6.0 |

Case Studies

-

Anticancer Research :

A study evaluated the compound's effect on U266 human multiple myeloma cells, demonstrating significant growth inhibition at low concentrations. The mechanism was linked to cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment . -

Antimicrobial Activity :

Another investigation focused on the antimicrobial properties against Pseudomonas aeruginosa. The compound showed a Ki value of 0.5 pM, highlighting its efficacy in inhibiting biofilm formation, which is critical in treating infections caused by this pathogen . -

Enzyme Inhibition :

Research into the inhibition of autotaxin revealed that the introduction of the boronic acid moiety significantly enhanced binding affinity compared to other compounds. This finding suggests potential applications in targeting metabolic disorders related to autotaxin activity .

Propriétés

IUPAC Name |

[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAPFGSEVYIZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.